molecular formula C23H24FNO5S B12209797 N-(2-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

N-(2-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Cat. No.: B12209797
M. Wt: 445.5 g/mol
InChI Key: IFUIVWRLEPXGIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a synthetic organic compound. It belongs to the class of oxathiine derivatives, which are known for their diverse chemical and biological properties. This compound is characterized by the presence of a fluorobenzyl group, a phenyl group, and a tetrahydrofuran-2-ylmethyl group attached to a dihydro-1,4-oxathiine-2-carboxamide core with a 4,4-dioxide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves multiple steps:

    Formation of the Oxathiine Core: The oxathiine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution of a suitable benzyl halide with a fluorine atom.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Incorporation of the Tetrahydrofuran-2-ylmethyl Group: This step involves the reaction of tetrahydrofuran with a suitable alkylating agent.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with a carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the oxathiine ring.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfur-containing compounds.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the fluorobenzyl and phenyl groups may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide
  • N-(2-bromobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Uniqueness

The presence of the fluorobenzyl group in N-(2-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide may confer unique properties such as increased lipophilicity, metabolic stability, and specific interactions with biological targets compared to its chloro- and bromo- counterparts.

Properties

Molecular Formula

C23H24FNO5S

Molecular Weight

445.5 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-4,4-dioxo-N-(oxolan-2-ylmethyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C23H24FNO5S/c24-20-11-5-4-9-18(20)15-25(16-19-10-6-12-29-19)23(26)21-22(17-7-2-1-3-8-17)31(27,28)14-13-30-21/h1-5,7-9,11,19H,6,10,12-16H2

InChI Key

IFUIVWRLEPXGIF-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN(CC2=CC=CC=C2F)C(=O)C3=C(S(=O)(=O)CCO3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.